ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17874984
InChI: InChI=1S/C13H13BrFNO2/c1-4-18-13(17)8-5-9(15)11(14)10-6(2)7(3)16-12(8)10/h5,16H,4H2,1-3H3
SMILES:
Molecular Formula: C13H13BrFNO2
Molecular Weight: 314.15 g/mol

ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate

CAS No.:

Cat. No.: VC17874984

Molecular Formula: C13H13BrFNO2

Molecular Weight: 314.15 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate -

Specification

Molecular Formula C13H13BrFNO2
Molecular Weight 314.15 g/mol
IUPAC Name ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate
Standard InChI InChI=1S/C13H13BrFNO2/c1-4-18-13(17)8-5-9(15)11(14)10-6(2)7(3)16-12(8)10/h5,16H,4H2,1-3H3
Standard InChI Key PDQCHZYOXPWTOO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=C(C2=C1NC(=C2C)C)Br)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate is C₁₃H₁₃BrFNO₂, with a molecular weight of 314.15 g/mol. The indole core is substituted at positions 4 (bromine), 5 (fluorine), 2 and 3 (methyl groups), and 7 (ethyl ester). This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Substituent Effects

  • Bromine (C-4): Enhances electrophilic aromatic substitution reactivity and potential halogen bonding in biological systems.

  • Fluorine (C-5): Increases metabolic stability and lipophilicity, common in drug design to improve pharmacokinetics.

  • Methyl Groups (C-2/C-3): Provide steric hindrance, directing regioselectivity in further functionalization .

  • Ethyl Ester (C-7): Serves as a protecting group for carboxylic acids, enabling controlled hydrolysis to acids under basic conditions .

Comparative Analysis with Related Indole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₃H₁₃BrFNO₂314.15Br, F, 2x CH₃, COOEt
4-Bromo-1H-indole-7-carboxylic acidC₉H₆BrNO₂240.05Br, COOH
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylateC₇H₆BrF₃N₂O₂287.03Br, CF₃, COOEt

The target compound’s higher molecular weight compared to simpler indole derivatives reflects its multifunctional substitutions, which are critical for its role as a synthetic intermediate .

Synthesis and Chemical Transformations

Halogenation and Alkylation Strategies

The synthesis of ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate typically involves sequential halogenation and alkylation steps. A representative pathway includes:

  • Indole Ring Formation: Cyclization of substituted anilines via the Fischer indole synthesis or transition-metal-catalyzed cross-coupling reactions .

  • Bromination: Electrophilic bromination at C-4 using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF).

  • Fluorination: Directed ortho-fluorination via palladium-catalyzed C–H activation or nucleophilic aromatic substitution with KF .

  • Methylation: Alkylation at C-2 and C-3 using methyl iodide and a base (e.g., K₂CO₃) under reflux conditions .

  • Esterification: Introduction of the ethyl ester via reaction with ethyl chloroformate in the presence of a Lewis acid (e.g., AlCl₃).

Optimization Challenges

  • Regioselectivity: Competing reactions at C-4 and C-6 positions necessitate careful control of reaction temperature and stoichiometry .

  • Purification: Column chromatography with gradients of ethyl acetate/hexane is often required to isolate the product from byproducts.

Hydrolysis and Further Functionalization

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., NaOH/H₂O₂), yielding 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylic acid . This intermediate serves as a precursor for amide or acyl chloride formation, enabling conjugation with amines or alcohols for drug candidate libraries .

Biological Activities and Medicinal Chemistry Applications

Halogen-Driven Bioactivity

The bromine and fluorine substitutions enhance binding affinity to enzymatic targets. For example:

  • Bromine: Facilitates hydrophobic interactions with protein pockets, as seen in kinase inhibitors.

  • Fluorine: Modulates electron density, improving metabolic stability and blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Insights

  • C-4 Bromine: Critical for DNA intercalation in topoisomerase inhibition; replacement with chlorine reduces potency by 10-fold .

  • C-5 Fluorine: Eliminates cytochrome P450-mediated oxidation, extending half-life in hepatic microsomes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator